(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine
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Overview
Description
(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a phenyl group at the 1-position and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenyl(pyridin-2-yl)methanone with ammonium acetate in glacial acetic acid at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,5-a]pyridine N-oxides.
Reduction: Formation of reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives with various functional groups.
Scientific Research Applications
(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting specific ions or molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of (1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine depends on its specific application. For instance, as a fluorescent probe, it operates through a mechanism involving the interaction with target ions or molecules, leading to a change in fluorescence intensity . In medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
- Substituted imidazo[1,2-a]pyridin-3-yl-acetic acids
Uniqueness
(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine is unique due to its specific substitution pattern and the presence of both a phenyl group and a methanamine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications, particularly in the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C14H13N3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
(1-phenylimidazo[1,5-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C14H13N3/c15-10-13-16-14(11-6-2-1-3-7-11)12-8-4-5-9-17(12)13/h1-9H,10,15H2 |
InChI Key |
IELUECPFHVCOGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)CN |
Origin of Product |
United States |
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